N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-30-18-10-11-19(31-2)21-20(18)25-23(32-21)26(14-16-8-4-5-12-24-16)22(27)15-7-6-9-17(13-15)33(3,28)29/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECLWHJMDFMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the methylsulfonyl group: Sulfonylation reactions using methylsulfonyl chloride and a base.
Formation of the benzamide linkage: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Attachment of the pyridin-2-ylmethyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Research Implications and Limitations
Further studies are required to validate hypotheses regarding bioavailability and target engagement.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{18}H_{20}N_{4}O_{5}S
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits several biological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It appears to target specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Similar compounds in the benzothiazole family have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a potential role in managing inflammatory diseases.
- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. This compound may exhibit similar effects.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways relevant to cancer progression and inflammation.
- Receptor Interaction : It could interact with specific receptors that modulate inflammatory responses or cell survival pathways.
- Gene Expression Modulation : By affecting transcription factors like NF-kB, the compound may alter the expression of genes involved in inflammation and apoptosis.
Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of similar benzothiazole derivatives. The research demonstrated that these compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of related compounds showed significant reductions in pro-inflammatory markers such as TNF-alpha and IL-6 when treated with benzothiazole derivatives in vitro . This supports the hypothesis that this compound may have similar effects.
Comparative Analysis of Related Compounds
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to achieve high yields and purity?
The synthesis involves sequential coupling reactions, sulfonylation, and functional group modifications. Key steps include:
- Amide bond formation between the benzothiazole and benzamide moieties under coupling agents like EDC/HOBt.
- Sulfonyl group introduction via methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Solvent selection : Dimethylformamide (DMF) or dichlorloromethane (DCM) is preferred for solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity.
Optimal reaction conditions (temperature, pH, and time) must be validated using design-of-experiment (DoE) approaches to balance yield and purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, pyridinylmethyl groups) and assess stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% typically required).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion at m/z 513.12).
- X-ray crystallography : Single-crystal analysis (using SHELXL) resolves ambiguous stereochemistry or bond geometries .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar benzothiazole derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions to activity.
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity (e.g., kinase inhibition).
- Metabolic stability tests : Compare hepatic microsome stability (e.g., human vs. murine) to identify species-specific discrepancies.
- Computational modeling : Molecular dynamics simulations (AMBER or GROMACS) predict conformational flexibility affecting target engagement .
Q. What strategies are employed to study the reactivity of the methanesulfonyl group under varying conditions?
- Substitution reactions : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C.
- Oxidation/reduction : Test stability against oxidizing agents (e.g., KMnO₄) or reducing agents (NaBH₄) to assess functional group robustness.
- pH-dependent hydrolysis : Monitor sulfonyl group cleavage via HPLC under acidic (pH 2) or basic (pH 10) conditions.
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates and propose mechanisms .
Q. How can molecular docking studies improve the prediction of biological targets for this compound?
- Target selection : Prioritize proteins with benzothiazole-binding pockets (e.g., kinase ATP-binding sites, GPCRs).
- Docking software : AutoDock Vina or Schrödinger Glide for rigid/flexible docking, validated with co-crystallized ligands.
- Binding energy scoring : Compare ΔG values to known inhibitors; values ≤ −8 kcal/mol suggest high affinity.
- Experimental validation : Follow up with SPR or thermal shift assays to confirm computational predictions .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-sulfonylation).
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Buchwald-Hartwig amination efficiency.
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yield by 15–20% .
Q. What advanced techniques are used to characterize weak non-covalent interactions in biological systems?
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for protein-ligand interactions.
- Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution (3–4 Å).
- NMR titration : Track chemical shift perturbations in ¹⁵N-labeled proteins to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
